molecular formula C14H18O6 B11924568 Diethyl 3,4-dimethoxyphthalate CAS No. 100973-01-1

Diethyl 3,4-dimethoxyphthalate

Cat. No.: B11924568
CAS No.: 100973-01-1
M. Wt: 282.29 g/mol
InChI Key: QBWSSAAQKRJRDZ-UHFFFAOYSA-N
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Description

Diethyl 3,4-dimethoxyphthalate is an organic compound belonging to the class of phthalate esters. It is characterized by the presence of two ethyl groups and two methoxy groups attached to the phthalate backbone. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3,4-dimethoxyphthalate can be synthesized through the esterification of 3,4-dimethoxyphthalic acid with ethanol. The reaction is typically catalyzed by a strong acid such as sulfuric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The reaction mixture is then cooled, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring to ensure uniform mixing of the reactants. The use of excess ethanol helps drive the reaction to completion, and the product is isolated through distillation.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,4-dimethoxyphthalate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a commonly used reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phthalate esters.

Scientific Research Applications

Diethyl 3,4-dimethoxyphthalate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Used in the production of flexible plastics, coatings, and adhesives.

Mechanism of Action

The mechanism of action of diethyl 3,4-dimethoxyphthalate involves its interaction with cellular components. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors. This interaction can lead to altered gene expression and disruption of normal cellular functions. The compound’s ability to form stable complexes with other molecules also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Diethyl phthalate: Similar structure but lacks the methoxy groups.

    Dimethyl phthalate: Contains methyl groups instead of ethyl groups.

    Dibutyl phthalate: Contains butyl groups instead of ethyl groups.

Uniqueness

Diethyl 3,4-dimethoxyphthalate is unique due to the presence of methoxy groups, which impart distinct chemical properties. These methoxy groups can participate in various chemical reactions, making the compound versatile in synthetic applications. Additionally, the compound’s ability to act as an endocrine disruptor sets it apart from other phthalate esters.

Properties

CAS No.

100973-01-1

Molecular Formula

C14H18O6

Molecular Weight

282.29 g/mol

IUPAC Name

diethyl 3,4-dimethoxybenzene-1,2-dicarboxylate

InChI

InChI=1S/C14H18O6/c1-5-19-13(15)9-7-8-10(17-3)12(18-4)11(9)14(16)20-6-2/h7-8H,5-6H2,1-4H3

InChI Key

QBWSSAAQKRJRDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)OC)OC)C(=O)OCC

Origin of Product

United States

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